molecular formula C14H10INO2S B1625323 2-Iodo-1-(phenylsulfonyl)-1H-indole CAS No. 99275-44-2

2-Iodo-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1625323
CAS No.: 99275-44-2
M. Wt: 383.21 g/mol
InChI Key: AZZMUFKINZILOL-UHFFFAOYSA-N
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Description

2-Iodo-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of the iodo and phenylsulfonyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(phenylsulfonyl)-1H-indole typically involves the iodination of 1-(phenylsulfonyl)-1H-indole. One common method is the electrophilic iodination using iodine or iodides in the presence of an oxidizing agent. The reaction is usually carried out in a suitable solvent such as acetonitrile or dichloromethane at room temperature. The reaction conditions must be carefully controlled to avoid over-iodination or side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(phenylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Coupling Reactions: Palladium or copper catalysts are commonly used in the presence of bases such as potassium carbonate or cesium carbonate. Reactions are usually performed in solvents like tetrahydrofuran or toluene.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Products include 2-azido-1-(phenylsulfonyl)-1H-indole, 2-thio-1-(phenylsulfonyl)-1H-indole, and 2-alkoxy-1-(phenylsulfonyl)-1H-indole.

    Coupling Reactions: Products include various biaryl compounds and heterocycles.

    Oxidation and Reduction: Products include sulfoxides and sulfones.

Scientific Research Applications

2-Iodo-1-(phenylsulfonyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(phenylsulfonyl)-1H-indole depends on its specific application. In the context of kinase inhibitors, the compound interacts with the active site of the enzyme, blocking its activity. The phenylsulfonyl group enhances binding affinity through hydrophobic interactions, while the iodine atom can participate in halogen bonding. The overall effect is the inhibition of kinase activity, which can modulate various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(phenylsulfonyl)-1H-indole
  • 2-Chloro-1-(phenylsulfonyl)-1H-indole
  • 2-Fluoro-1-(phenylsulfonyl)-1H-indole

Uniqueness

2-Iodo-1-(phenylsulfonyl)-1H-indole is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. Additionally, the phenylsulfonyl group provides stability and enhances the compound’s binding affinity in biological applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZMUFKINZILOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440918
Record name 2-IODO-1-(PHENYLSULFONYL)-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99275-44-2
Record name 2-IODO-1-(PHENYLSULFONYL)-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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